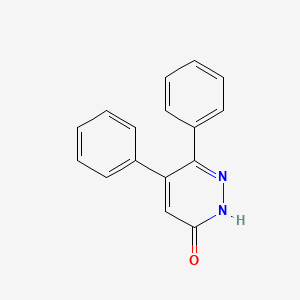

5,6-Diphenylpyridazin-3-one

Vue d'ensemble

Description

Molecular Structure Analysis

5,6-Diphenylpyridazin-3-one belongs to the pyridazine family of compounds. Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms. The exact molecular structure of 5,6-Diphenylpyridazin-3-one is not provided in the search results.Applications De Recherche Scientifique

Antimitotic Agents

DPP derivatives have been studied for their potential as synthetic antimitotic agents. They interact with tubulin, a protein essential for cell division, at a new drug-binding site. This interaction has been shown to cause significant mitotic effects in both plant and mammalian cells, indicating a broad spectrum of potential applications in cancer research .

Cancer Research

In cancer research, DPP derivatives have shown activity against murine P388 leukemia. They affect the mitotic index in L1210 cells, which correlates with cytotoxicity, suggesting their use as a therapeutic agent in oncology .

Herbicidal Activity

Some DPP derivatives exhibit significant herbicidal activity by disrupting mitosis in seedling root tissues. This indicates their potential use in developing new herbicides with specific action mechanisms .

Tubulin Interaction

DPP derivatives stimulate tubulin-dependent guanosine triphosphate hydrolysis and inhibit tubulin polymerization or induce tubulin oligomer formation. This unique interaction with tubulin could lead to the development of novel drugs targeting microtubule dynamics .

Pharmacological Diversity

The pyridazinone scaffold, to which DPP belongs, is known for its wide range of pharmacological activities. It has been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and antifeedant properties, among others .

Anti-Inflammatory Activity

Derivatives of DPP have been found to possess significant anti-inflammatory activity. This opens up research avenues for the development of new anti-inflammatory drugs .

Agrochemical Applications

DPP derivatives are well-known in the agrochemical industry. Their structural diversity allows for the synthesis of compounds with varied biological activities, making them valuable in the creation of new agrochemicals .

Drug Discovery

The pyridazinone ring present in DPP is considered a ‘privileged structure’ in medicinal chemistry. It serves as a core scaffold in many drug discovery programs, highlighting its importance in the development of new therapeutic agents .

Mécanisme D'action

Target of Action

The primary target of 5,6-Diphenylpyridazin-3-one is tubulin , a protein that is crucial for the formation of the cytoskeleton in cells . Tubulin plays a significant role in cell division and structure, making it a key target for this compound .

Mode of Action

5,6-Diphenylpyridazin-3-one interacts with tubulin in a unique way. It stimulates tubulin-dependent guanosine triphosphate hydrolysis and inhibits tubulin polymerization or induces tubulin oligomer formation, depending on specific reaction conditions . This suggests that 5,6-Diphenylpyridazin-3-one binds at a previously undescribed site on the tubulin molecule .

Biochemical Pathways

The interaction of 5,6-Diphenylpyridazin-3-one with tubulin affects the microtubule dynamics, a crucial component of the cell’s cytoskeleton . This can lead to significant mitotic effects in cells, disrupting the normal cell division process . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.

Result of Action

The interaction of 5,6-Diphenylpyridazin-3-one with tubulin leads to significant mitotic effects in cells . In certain cell types, it causes a rise in the mitotic index, which correlates well with the cytotoxicity of the drugs . This suggests that 5,6-Diphenylpyridazin-3-one could have potential applications in cancer treatment, given its ability to disrupt cell division .

Action Environment

The action, efficacy, and stability of 5,6-Diphenylpyridazin-3-one can be influenced by various environmental factors. For instance, the presence of certain substituents on the phenyl rings of the compound can enhance its interactions with tubulin . .

Propriétés

IUPAC Name |

3,4-diphenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUSMEFHLXSTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176044 | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2166-34-9 | |

| Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diphenylpyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5,6-diphenylpyridazin-3-one derivatives interact with tubulin and what are the downstream effects?

A: Unlike other antimitotic agents like colchicine or vinblastine, DPP derivatives bind to a unique site on tubulin. [] This binding interaction leads to several downstream effects:

- Stimulation of GTP hydrolysis: DPP derivatives enhance the intrinsic GTPase activity of tubulin. []

- Inhibition of tubulin polymerization: Under certain conditions, these compounds prevent the assembly of tubulin into microtubules. []

- Induction of tubulin oligomer formation: Alternatively, DPP derivatives can promote the formation of small tubulin aggregates instead of normal microtubule structures. []

Q2: How does the structure of 5,6-diphenylpyridazin-3-one derivatives influence their activity on tubulin and in different organisms?

A2: Structure-activity relationships are crucial for understanding the biological activity of DPP derivatives:

- Nitrile Group: A nitrile substituent at position 4 of the pyridazinone ring is essential for both tubulin interaction and herbicidal activity. []

- Substituents at Position 2: Modifications at position 2 influence activity, but a clear structure-function pattern is not yet fully understood. []

- Phenyl Ring Substituents:

Q3: Beyond disrupting microtubules, do 5,6-diphenylpyridazin-3-one derivatives impact other cellular structures in Vero cells?

A: Research using immunofluorescence techniques on Vero cells treated with DPP derivatives like PD032 revealed an intriguing observation: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)

![1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1222819.png)

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)

![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)